molecular formula C22H25N5O2 B6030914 [3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-[4-(tetrazol-1-ylmethyl)phenyl]methanone

[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-[4-(tetrazol-1-ylmethyl)phenyl]methanone

Cat. No.: B6030914
M. Wt: 391.5 g/mol
InChI Key: ZSBBVYYXKKRWSH-UHFFFAOYSA-N
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Description

[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-[4-(tetrazol-1-ylmethyl)phenyl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a tetrazole moiety. The combination of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-[4-(tetrazol-1-ylmethyl)phenyl]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Attachment of the Tetrazole Moiety: The tetrazole ring can be formed through a cycloaddition reaction involving an azide and a nitrile compound under thermal or catalytic conditions.

    Final Coupling: The final step involves coupling the piperidine derivative with the tetrazole-containing phenylmethanone under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-[4-(tetrazol-1-ylmethyl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group in the phenylmethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, where electrophiles like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitro compounds (HNO₃)

Major Products

    Oxidation: Carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated benzyl derivatives

Scientific Research Applications

[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-[4-(tetrazol-1-ylmethyl)phenyl]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-[4-(tetrazol-1-ylmethyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular functions. The tetrazole moiety can also interact with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-[4-(tetrazol-1-ylmethyl)phenyl]methanone is unique due to its combination of functional groups, which imparts specific chemical reactivity and biological activity. The presence of the piperidine ring, benzyl group, and tetrazole moiety in a single molecule allows for diverse interactions and applications, making it a valuable compound for research and development.

Properties

IUPAC Name

[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-[4-(tetrazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c28-16-22(13-18-5-2-1-3-6-18)11-4-12-26(15-22)21(29)20-9-7-19(8-10-20)14-27-17-23-24-25-27/h1-3,5-10,17,28H,4,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBBVYYXKKRWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)CN3C=NN=N3)(CC4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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